molecular formula C14H13FN4O2S B2787477 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one CAS No. 2310125-81-4

1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one

Cat. No. B2787477
CAS RN: 2310125-81-4
M. Wt: 320.34
InChI Key: IDVBYEQDKHPHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. FTY720 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is complex and not fully understood. However, it is known that this compound acts as a sphingosine-1-phosphate (S1P) receptor modulator. S1P is a bioactive lipid that plays a critical role in the regulation of immune cell trafficking and the maintenance of vascular integrity. This compound binds to S1P receptors and induces internalization and degradation of the receptors, resulting in the sequestration of lymphocytes in secondary lymphoid organs and the prevention of their migration to sites of inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a promising candidate for therapeutic applications. This compound has been shown to have immunomodulatory effects, including the reduction of pro-inflammatory cytokine production and the inhibition of T-cell activation. Additionally, this compound has been shown to have anti-inflammatory effects, including the reduction of leukocyte infiltration and the prevention of tissue damage. This compound has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the prevention of neuroinflammation.

Advantages and Limitations for Lab Experiments

1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one has several advantages for use in lab experiments. This compound is readily available and can be synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life and requires careful control of dosing and administration to ensure consistent results. Additionally, this compound has potential side effects, including bradycardia and macular edema, which must be carefully monitored.

Future Directions

There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one. One area of interest is the development of new formulations and delivery methods for this compound to improve its pharmacokinetic properties and reduce potential side effects. Additionally, there is ongoing research on the use of this compound in the treatment of cancer and neurodegenerative diseases. Further investigation is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of a variety of diseases.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one involves several steps, including the reaction of 2-amino-5-fluoropyrimidine with acetic anhydride to form 2-acetamido-5-fluoropyrimidine. This compound is then reacted with 2-bromo-3-thiophenecarboxaldehyde to form the intermediate product, which is subsequently reacted with piperazine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases. This compound has been studied for its potential use in the treatment of multiple sclerosis, inflammatory bowel disease, and other autoimmune disorders. Additionally, this compound has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(2-thiophen-3-ylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c15-11-6-16-14(17-7-11)19-3-2-18(8-13(19)21)12(20)5-10-1-4-22-9-10/h1,4,6-7,9H,2-3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVBYEQDKHPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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